6,7-dimethoxy-9-(4-methoxyphenyl)-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one
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Overview
Description
6,7-dimethoxy-9-(4-methoxyphenyl)-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one: is a complex organic compound belonging to the acridine family. Acridines are known for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by its unique structure, which includes multiple methoxy groups and a tetrahydroacridinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-9-(4-methoxyphenyl)-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde, dimethylamine, and 2,3-dimethoxybenzaldehyde.
Condensation Reaction: The initial step involves a condensation reaction between 4-methoxybenzaldehyde and dimethylamine to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization with 2,3-dimethoxybenzaldehyde in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the tetrahydroacridinone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acridinone core, converting it to a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, typically under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxylated acridinone.
Substitution: Various substituted acridinone derivatives depending on the nucleophile used.
Scientific Research Applications
6,7-dimethoxy-9-(4-methoxyphenyl)-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one: has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to intercalate DNA and inhibit topoisomerase enzymes.
Biological Studies: The compound is used in studies related to enzyme inhibition, particularly in the context of neurodegenerative diseases like Alzheimer’s.
Chemical Research: It serves as a model compound for studying the reactivity of acridinones and their derivatives.
Industrial Applications: The compound’s derivatives are explored for use in dyes and pigments due to their vibrant colors and stability.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-9-(4-methoxyphenyl)-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one involves:
DNA Intercalation: The planar structure of the acridinone core allows it to intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication.
Enzyme Inhibition: The compound inhibits topoisomerase enzymes, which are crucial for DNA replication and transcription.
Pathways Involved: The inhibition of topoisomerase leads to the accumulation of DNA breaks, triggering apoptosis in cancer cells.
Comparison with Similar Compounds
6,7-dimethoxy-9-(4-methoxyphenyl)-3,3-dimethyl-3,4,9,10-tetrahydroacridin-1(2H)-one: can be compared with other acridinone derivatives:
9-aminoacridine: Known for its antibacterial properties, it lacks the methoxy groups present in our compound.
Acriflavine: Used as an antiseptic, it has a different substitution pattern on the acridine core.
Tacrine: An acetylcholinesterase inhibitor used in Alzheimer’s treatment, it has a simpler structure without the methoxy and dimethyl groups.
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C24H27NO4 |
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Molecular Weight |
393.5 g/mol |
IUPAC Name |
6,7-dimethoxy-9-(4-methoxyphenyl)-3,3-dimethyl-2,4,9,10-tetrahydroacridin-1-one |
InChI |
InChI=1S/C24H27NO4/c1-24(2)12-18-23(19(26)13-24)22(14-6-8-15(27-3)9-7-14)16-10-20(28-4)21(29-5)11-17(16)25-18/h6-11,22,25H,12-13H2,1-5H3 |
InChI Key |
ZXTWPJRYNQIWKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=CC(=C(C=C3N2)OC)OC)C4=CC=C(C=C4)OC)C(=O)C1)C |
Origin of Product |
United States |
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